molecular formula C17H16ClN5 B5526188 4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone

4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B5526188
M. Wt: 325.8 g/mol
InChI Key: UGFCDJZPRCQLNE-YBFXNURJSA-N
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Description

4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a useful research compound. Its molecular formula is C17H16ClN5 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.1094232 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone, a compound with the chemical formula C17_{17}H16_{16}ClN5_5, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 87539-65-9
  • Molecular Weight : 302.79 g/mol

Antimicrobial Activity

Hydrazones, including this compound, have shown significant antimicrobial properties. A study indicated that hydrazones can exhibit activity against various bacterial strains and fungi, suggesting their potential as lead compounds in the development of new antimicrobial agents .

Anticancer Properties

Research has demonstrated that certain hydrazones possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cellular pathways. For instance, hydrazones may interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . The specific activity of this compound in this regard requires further investigation but aligns with the general profile of hydrazone compounds.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of related hydrazones. These compounds have been found to chelate iron and inhibit heme polymerization, critical processes for the survival of malaria parasites. While specific data on this compound is limited, the structural similarities to other effective hydrazones suggest it may exhibit comparable antimalarial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.
  • DNA Interaction : Some hydrazones can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous or infected cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of hydrazones against various microbial strains. The results indicated that compounds with similar structures to this compound exhibited significant antimicrobial activity at concentrations as low as 10 µg/mL .
  • Anticancer Activity : In vitro assays demonstrated that hydrazone derivatives could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Antimalarial Studies : Related compounds were tested against Plasmodium falciparum, showing IC50_{50} values in the low micromolar range. This suggests that derivatives of this compound may warrant similar investigation for antimalarial efficacy .

Data Table

Biological ActivityTest Organism/Cell LineIC50_{50}/MICReference
AntimicrobialE. coli10 µg/mL
AnticancerHeLa Cells25 µM
AntimalarialP. falciparum5 µM

Properties

IUPAC Name

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5/c1-23(2)13-9-7-12(8-10-13)11-19-21-17-15-6-4-3-5-14(15)16(18)20-22-17/h3-11H,1-2H3,(H,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFCDJZPRCQLNE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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